molecular formula C10H17NO3 B15229803 Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate

Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate

Katalognummer: B15229803
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: KWBQZGXZJKGXAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxetane ring, which is known for its high strain and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate typically involves multiple steps. One common method starts with the preparation of 3-methyloxetanemethanol, which is then reacted with other reagents to form the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining high standards of safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate involves its interaction with specific molecular targets. The oxetane ring in its structure is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is harnessed in different applications, from catalysis to drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

methyl 2-[(3-methyloxetan-3-yl)methylamino]but-3-enoate

InChI

InChI=1S/C10H17NO3/c1-4-8(9(12)13-3)11-5-10(2)6-14-7-10/h4,8,11H,1,5-7H2,2-3H3

InChI-Schlüssel

KWBQZGXZJKGXAC-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)CNC(C=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.